molecular formula C21H18ClNO2 B11940419 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide CAS No. 853348-45-5

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide

Cat. No.: B11940419
CAS No.: 853348-45-5
M. Wt: 351.8 g/mol
InChI Key: VUGAVQSYKICBRW-WYMLVPIESA-N
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Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-chlorophenyl and 2-ethylphenyl precursors. These precursors undergo a series of reactions, including Friedel-Crafts acylation, to introduce the furan ring and the propenamide group. The reaction conditions often involve the use of Lewis acids, such as aluminum chloride, and organic solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Bromophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide
  • 3-(5-(2-Methylphenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide
  • 3-(5-(2-Fluorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide

Uniqueness

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. The combination of the furan ring and the propenamide group also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

853348-45-5

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)prop-2-enamide

InChI

InChI=1S/C21H18ClNO2/c1-2-15-7-3-6-10-19(15)23-21(24)14-12-16-11-13-20(25-16)17-8-4-5-9-18(17)22/h3-14H,2H2,1H3,(H,23,24)/b14-12+

InChI Key

VUGAVQSYKICBRW-WYMLVPIESA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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